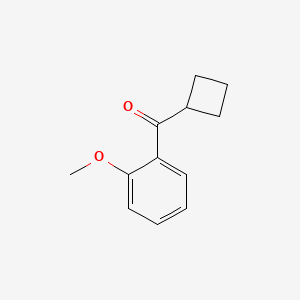

Cyclobutyl 2-methoxyphenyl ketone

描述

Cyclobutyl 2-methoxyphenyl ketone is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Cyclobutyl 2-methoxyphenyl ketone, a compound with the chemical formula CHO, has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activities

This compound has been primarily investigated for its antimicrobial and anti-inflammatory properties. These activities suggest its potential applications in medicinal chemistry and therapeutic development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these activities are critical for assessing its efficacy.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating conditions characterized by chronic inflammation.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses.

- Receptor Modulation: It could interact with receptors that mediate pain and inflammation.

- Ion Channel Activity: Potential modulation of ion channels may contribute to its biological effects.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound, providing insights into its efficacy and potential applications.

Table 1: Summary of Biological Activities

| Activity Type | Test Organisms/Conditions | MIC (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | < 10 | |

| Escherichia coli | < 15 | ||

| Anti-inflammatory | LPS-stimulated macrophages | IC50 = 20 | |

| TNF-α production | IC50 = 25 |

Synthesis and Structural Considerations

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions to ensure high yield and purity. The structural features contributing to its biological activity include:

- Cyclobutane Ring: Provides a unique three-dimensional conformation that may enhance binding to biological targets.

- Methoxy Group: This substituent can influence solubility and bioavailability, potentially enhancing pharmacological effects.

Future Directions in Research

Further research is warranted to fully understand the pharmacokinetics and pharmacodynamics of this compound. Future studies should focus on:

- In Vivo Studies: To evaluate the therapeutic potential in animal models.

- Structure-Activity Relationship (SAR) Studies: To identify modifications that enhance biological activity.

- Mechanistic Studies: To elucidate the pathways affected by the compound.

科学研究应用

Medicinal Chemistry

Cyclobutyl 2-methoxyphenyl ketone is being explored for its potential as a therapeutic agent. Its structural characteristics may allow it to interact with biological targets effectively, making it a candidate for drug development. The compound's ketone functional group is known to enhance biological activity by facilitating interactions with enzymes and receptors.

Case Studies

- Therapeutic Development : Research indicates that compounds with similar structures have been investigated for their anticancer properties. For instance, derivatives of cyclobutane have shown promise in inhibiting tumor growth in vitro and in vivo models, suggesting that this compound could be similarly effective.

- Interaction Studies : Studies focusing on the reactivity of this compound with various biological molecules are ongoing, aiming to elucidate its mechanism of action and potential therapeutic pathways.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

Synthesis Techniques

- Divergent Synthesis : Recent advancements in synthetic methodologies highlight the use of this compound as a precursor for synthesizing other functionalized compounds through Lewis acid-catalyzed reactions. These methods can yield diverse products, including amines and other nitrogen-containing compounds .

- Mechanistic Insights : Mechanistic studies have revealed distinct reaction pathways when this compound interacts with different reagents, allowing chemists to tailor reactions for desired outcomes .

Material Science

The unique properties of this compound extend into material science, where it may be utilized in the development of new materials with specific functionalities.

Potential Applications

- Polymer Chemistry : The compound's reactivity can be harnessed to create polymers with tailored properties. For example, its incorporation into polymer matrices could improve mechanical strength or thermal stability.

- Nanotechnology : Investigations into using this compound in nanomaterials are ongoing, particularly focusing on its role in enhancing the properties of nanocomposites used in various applications, from electronics to drug delivery systems.

Environmental Chemistry

Research into the environmental impact of this compound is crucial, especially regarding its degradation pathways and potential toxicity.

Safety and Environmental Impact

- Degradation Studies : Understanding how this compound degrades in various environmental conditions can inform safety protocols and regulatory measures. Initial studies suggest that like other aromatic ketones, it may pose risks if released into the environment without proper management.

- Toxicological Assessments : Given the structural similarities to other known hazardous compounds, toxicological assessments are necessary to evaluate the safety profile of this compound for both human health and ecological systems.

属性

IUPAC Name |

cyclobutyl-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-11-8-3-2-7-10(11)12(13)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZXSSDRRKBMRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642514 | |

| Record name | Cyclobutyl(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-42-6 | |

| Record name | Cyclobutyl(2-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。